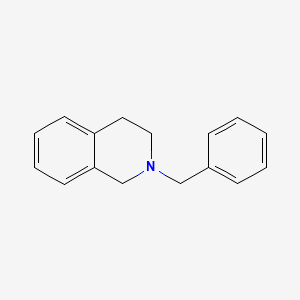
but-3-yne-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-3-yne-1-sulfonyl fluoride is an organic compound characterized by the presence of a sulfonyl fluoride group attached to a butyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-3-yne-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of sulfonic acids or sulfonates with thionyl fluoride. This method is advantageous due to its mild reaction conditions and high yields . Another method involves the use of sulfonic acid sodium salts, which are converted to sulfonyl fluorides using thionyl fluoride or Xtalfluor-E® .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves the chlorine-fluorine exchange of arenesulfonyl chloride in the presence of aqueous potassium fluoride or potassium hydrogen fluoride . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
But-3-yne-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfur-fluorine bond in sulfonyl fluorides is highly reactive towards nucleophiles, making nucleophilic substitution a common reaction.
Oxidation and Reduction: While less common, oxidation and reduction reactions can also occur, depending on the specific conditions and reagents used.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions typically occur under mild conditions, often in the presence of a catalyst to facilitate the process .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield sulfonamides, while reactions with alcohols can produce sulfonate esters .
Scientific Research Applications
But-3-yne-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of but-3-yne-1-sulfonyl fluoride involves the formation of covalent bonds with nucleophilic residues in proteins, such as cysteine, lysine, and tyrosine . This covalent modification can inhibit the activity of enzymes or alter the function of proteins, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to but-3-yne-1-sulfonyl fluoride include other sulfonyl fluorides, such as:
- Ethenesulfonyl fluoride
- Benzenesulfonyl fluoride
- Methanesulfonyl fluoride
Uniqueness
This compound is unique due to its alkyne functionality, which provides additional reactivity and versatility in synthetic applications. This distinguishes it from other sulfonyl fluorides that may lack this functional group .
Properties
CAS No. |
2290008-57-8 |
|---|---|
Molecular Formula |
C4H5FO2S |
Molecular Weight |
136.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



